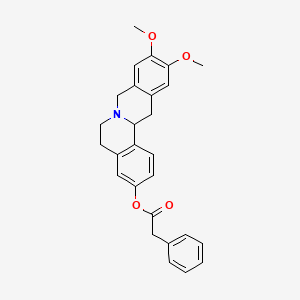
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- is a complex organic compound with a unique structure that includes a dibenzoquinolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- typically involves cycloaddition reactions. One efficient method involves the reaction of isoquinolinium salts with 3-nitrochromenes in the presence of triethylamine as a base in ethanol at room temperature . This reaction is diastereoselective and yields a single stereoisomer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of organic compounds with biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function. The specific details of these interactions depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid: A simpler compound with a similar acetic acid moiety.
Dibenzoquinolizine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Biological Activity
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- (CAS No: 93822-50-5) is a complex organic compound with potential biological activities. This article explores its biological activity based on available research data and case studies.
Chemical Structure and Properties
The compound features a dibenzoquinolizine core structure characterized by the following:
- Molecular Formula : C27H27NO4
- Molecular Weight : 429.5 g/mol
- IUPAC Name : (10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-yl) 2-phenylacetate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity affecting cellular signaling processes.
Anticancer Properties
Several studies have investigated the anticancer potential of benzeneacetic acid derivatives. For instance:
Toxicity Profile
The toxicity of benzeneacetic acid derivatives has been assessed through various routes of exposure. For example:
- An acute toxicity study indicated that the lethal dose (LD50) for rodents was greater than 800 mg/kg when administered orally . However, detailed toxicological profiles remain scarce.
Case Studies and Research Findings
- Synthesis and Biological Testing :
- A synthesis study highlighted the preparation of benzeneacetic acid derivatives and their biological evaluation against cancer cell lines. The results suggested that modifications in the chemical structure significantly impacted biological activity.
- Comparative Analysis :
Summary of Biological Activity Studies
Properties
CAS No. |
93822-49-2 |
|---|---|
Molecular Formula |
C27H27NO4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-yl) 2-phenylacetate |
InChI |
InChI=1S/C27H27NO4/c1-30-25-15-20-14-24-23-9-8-22(32-27(29)12-18-6-4-3-5-7-18)13-19(23)10-11-28(24)17-21(20)16-26(25)31-2/h3-9,13,15-16,24H,10-12,14,17H2,1-2H3 |
InChI Key |
VJTLSQQKCDNRKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3CCC4=C(C3CC2=C1)C=CC(=C4)OC(=O)CC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















